molecular formula C22H21N3O2 B368586 2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide CAS No. 919972-05-7

2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide

Cat. No.: B368586
CAS No.: 919972-05-7
M. Wt: 359.4g/mol
InChI Key: JCOONCVBCOSJNV-UHFFFAOYSA-N
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Description

2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its pharmacological effects .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Biological Activity

The compound 2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H20N4O\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}

This compound features a furan ring and a benzimidazole moiety, which are critical for its biological activity. The presence of these functional groups often enhances the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Benzimidazole derivatives typically exhibit antimicrobial properties by disrupting microbial cell wall synthesis or inhibiting essential enzymes. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some benzimidazole derivatives are known to interfere with tubulin polymerization, thus inhibiting cancer cell proliferation. This mechanism is particularly relevant in targeting rapidly dividing cells.
  • Anti-inflammatory Effects : Compounds containing the benzimidazole scaffold have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings and Case Studies

Recent studies have focused on the biological evaluation of various benzimidazole derivatives, including this compound. Below are key findings from relevant research:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzimidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound demonstrated significant inhibition zones, suggesting potent antimicrobial activity.

CompoundTarget PathogenInhibition Zone (mm)
1S. aureus15
2E. coli18
3Pseudomonas aeruginosa12

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound induced apoptosis through caspase activation. The compound showed a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

Anti-inflammatory Activity

Research has indicated that the compound may reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15-8-3-4-9-17(15)14-25-19-11-6-5-10-18(19)24-21(25)16(2)23-22(26)20-12-7-13-27-20/h3-13,16H,14H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOONCVBCOSJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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